REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH:8]=[C:9]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[C:33]([OH:36])(=[O:35])[CH3:34]>>[C:33]([O-:36])(=[O:35])[CH3:34].[C:27]1([N+:26]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[CH:10][C:11]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:3.4|
|
Name
|
1,3,5-triphenyl-2-penten-1,5-dione
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Quantity
|
33.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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In a suitable container (erlenmeyer flasks are suitable
|
Type
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TEMPERATURE
|
Details
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any other vessel which may be heated could
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Type
|
TEMPERATURE
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Details
|
heat on a steam bath
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Type
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ADDITION
|
Details
|
At the end of the heating period add 650 ml
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Type
|
DISTILLATION
|
Details
|
of distilled
|
Type
|
ADDITION
|
Details
|
deionized water and then add 6 N NaOH slowly with extremely rapid stirring
|
Type
|
ADDITION
|
Details
|
the addition when the pH
|
Type
|
CUSTOM
|
Details
|
collect the supernate
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Type
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FILTRATION
|
Details
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by filtration
|
Type
|
WAIT
|
Details
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to stand for a day
|
Type
|
FILTRATION
|
Details
|
filter with 2 g of activated carbon by gravity through a tight filter paper
|
Type
|
CUSTOM
|
Details
|
to produce a decolorized filtrate
|
Type
|
CONCENTRATION
|
Details
|
After determination of the 1,2,4,6-tetraphenylpyridinium acetate concentration (vide infra)
|
Type
|
ADDITION
|
Details
|
dilute the solution to the desired
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
DISTILLATION
|
Details
|
with distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)[O-].C1(=CC=CC=C1)[N+]1=C(C=C(C=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |